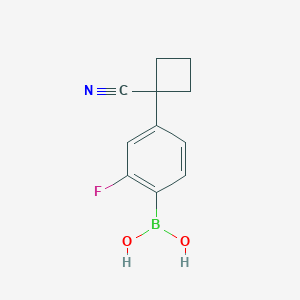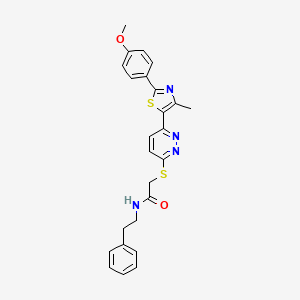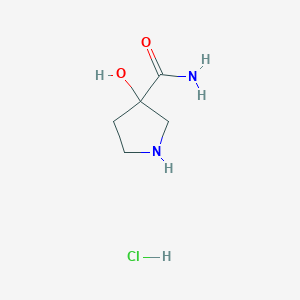
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid (CCFBA) is a boronic acid derivative that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a versatile building block that can be used in the synthesis of numerous organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Boronic acids and their derivatives, such as benzoxaboroles, have gained significant attention due to their unique chemical properties and wide range of applications in organic synthesis and medicinal chemistry. The synthesis methods and properties of these compounds have been extensively reviewed, highlighting their role as building blocks in organic synthesis, their biological activity, and their potential as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).
Biological and Therapeutic Applications
Benzoxaborole compounds have been identified for their broad spectrum of medicinal applications, including anti-bacterial, anti-fungal, anti-protozoal, and anti-viral activities. Two benzoxaborole derivatives are clinically used for treating onychomycosis and atopic dermatitis, with others in clinical trials for various diseases. Their mechanism of action often involves inhibiting enzymes crucial to the life cycle of pathogens or modulating inflammatory responses, showcasing the potential of boronic acid derivatives in pharmaceutical development (Nocentini et al., 2018).
Analytical and Sensor Applications
The unique reactivity of boronic acids with diols and their ability to form stable cyclic esters has been utilized in developing fluorescent chemosensors. These sensors are capable of detecting various analytes, including metal ions and organic molecules, offering high selectivity and sensitivity. This application is significant in environmental monitoring, medical diagnostics, and biochemical research, indicating the versatility of boronic acid derivatives in sensor technology (Roy, 2021).
Supramolecular Chemistry
In supramolecular chemistry, the modulations of properties of chromophoric dyes through interactions with boronic acid derivatives have shown potential applications in sensors, catalysis, and functional materials. The ability of boronic acids to form complexes with various organic compounds can lead to significant changes in the physical and chemical properties of these compounds, illustrating the broad applicability of boronic acid derivatives in creating advanced materials and devices (Sayed & Pal, 2016).
Propriétés
IUPAC Name |
[4-(1-cyanocyclobutyl)-2-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BFNO2/c13-10-6-8(2-3-9(10)12(15)16)11(7-14)4-1-5-11/h2-3,6,15-16H,1,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDWYYCENNLCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C2(CCC2)C#N)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Cyanocyclobutyl)-2-fluorophenylboronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)methyl]-2-[(3-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2544625.png)
![ethyl 2-({[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2544626.png)
![3-(4-ethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2544628.png)
![(4-Methoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2544629.png)
![2-(3-(Dimethylamino)propyl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2544630.png)

![4-Bromo-2-{[(3,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2544634.png)



![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2544640.png)

![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)